4-(4-Nitrophenylazo)-1-naphthol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5048. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

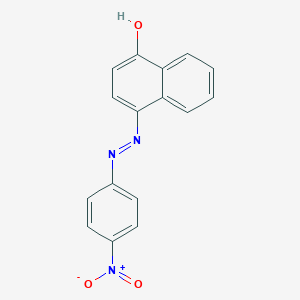

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)19(21)22/h1-10,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLLSWJQIIAUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063760, DTXSID101040628 | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or brown powder; [Alfa Aesar MSDS] | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5290-62-0, 138710-32-4 | |

| Record name | 4-[2-(4-Nitrophenyl)diazenyl]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 4-(2-(4-nitrophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magneson II | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Nitrophenylazo)-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Naphthalenedione, mono[(4-nitrophenyl)hydrazone], (E)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenylazo)-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Functionalization and Copolymerization:

A common strategy involves the chemical modification of the 4-(4-nitrophenylazo)-1-naphthol molecule to introduce a polymerizable group. The hydroxyl (–OH) group on the naphthol ring is a prime site for such modification. For instance, the hydroxyl group can be esterified with a molecule like acryloyl chloride to form an acryloyloxyazo monomer. sci-hub.se This new monomer, which contains a vinyl group, can then undergo copolymerization with other vinyl monomers, such as styrene. sci-hub.se This process chemically binds the azo dye into the polymer backbone, preventing issues like leaching or migration that can occur when a dye is simply mixed with a polymer matrix. sci-hub.se

Polycondensation Reactions:

Alternatively, the 4-(4-nitrophenylazo)-1-naphthol derivative can be used as a monomer in polycondensation reactions. The hydroxyl group allows it to react with other difunctional or polyfunctional monomers. For example, it can be reacted with formaldehyde (B43269) in a polycondensation process to form a cross-linked polymeric dye. nih.gov Another approach is to react the hydroxyl group with dicarboxylic acids (e.g., succinic acid or adipic acid) to form polyester (B1180765) chains where the azo dye is an integral part of the polymer backbone. researchgate.net

These methods result in polymers where the chromophoric azo unit is covalently bonded, leading to materials with stable color and potentially new functionalities for applications in optics and materials science. nih.govtandfonline.com

Table 2: Strategies for Polymer Incorporation

| Strategy | Description | Example Monomers/Reagents | Resulting Polymer Type |

|---|---|---|---|

| Functionalization & Copolymerization | The azo dye is first modified to add a polymerizable group (e.g., vinyl), then copolymerized. sci-hub.se | Acryloyl chloride (for functionalization); Styrene (for copolymerization). sci-hub.se | Vinyl copolymers (e.g., Poly(styrene-co-acryloyloxyazo)). sci-hub.se |

Advanced Spectroscopic and Spectrometric Characterization of 4 4 Nitrophenylazo 1 Naphthol

UV-Visible Spectroscopy for Electronic Transitions and Tautomerism Studies

UV-Visible spectroscopy is a powerful tool for examining the electronic transitions within 4-(4-nitrophenylazo)-1-naphthol and studying its tautomeric equilibrium. The spectra reveal characteristic absorption bands that are sensitive to the molecular structure and the surrounding solvent.

Analysis of Chromophoric and Auxochromic Group Contributions

The color and electronic properties of this compound are determined by the interplay of its chromophoric and auxochromic groups. The primary chromophore is the azo group (-N=N-) conjugated with the nitrophenyl and naphthol ring systems. saudijournals.com The nitro group (-NO2) acts as a strong electron-withdrawing group and a chromophore, while the hydroxyl group (-OH) on the naphthol ring serves as an auxochrome, modifying the absorption characteristics of the chromophore. saudijournals.com The interaction between the donor (-OH) and acceptor (-NO2) parts of the molecule through the π-conjugated system leads to charge transfer transitions, which are responsible for the intense color of the dye. 117.239.78

Investigation of Azo-Hydrazone Tautomeric Equilibrium

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as this compound, can exist in two tautomeric forms: the azo form and the hydrazone form. nitrkl.ac.in This equilibrium is influenced by factors like solvent polarity and temperature. researchgate.net

Azo form: Characterized by the -N=N- linkage and a hydroxyl group (-OH) on the naphthol ring.

Hydrazone form: Involves a proton transfer from the hydroxyl group to one of the azo nitrogen atoms, resulting in a ketone-like structure with a -NH-N=C- linkage. nitrkl.ac.in

UV-Vis spectroscopy is instrumental in studying this equilibrium, as the two tautomers exhibit distinct absorption maxima. unifr.ch Generally, the azo form absorbs at shorter wavelengths (around 375-390 nm), while the hydrazone form shows a bathochromic shift, absorbing at longer wavelengths (around 472-540 nm). nitrkl.ac.inunifr.ch The relative intensities of these bands in different solvents provide insight into the predominant tautomeric form. For instance, nonpolar and polar protic solvents tend to favor the azo form, whereas basic solvents like DMF can stabilize the hydrazone tautomer. nitrkl.ac.in

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Bonding Analysis

IR and FTIR spectroscopy are essential for identifying the functional groups and analyzing the bonding within this compound. The spectra provide characteristic absorption bands corresponding to the vibrational modes of specific bonds.

Key vibrational frequencies observed in the IR spectrum of this compound include:

O-H stretching: A broad band in the region of 3400-3500 cm⁻¹, indicative of the hydroxyl group. saudijournals.com

N=N stretching: The azo linkage typically shows a weak to medium absorption band around 1450–1500 cm⁻¹. saudijournals.com

N-O stretching (nitro group): Strong asymmetric and symmetric stretching vibrations for the NO₂ group are usually observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. saudijournals.com

C-N stretching: Vibrations for the C-N bond appear in the 1200–1350 cm⁻¹ region. saudijournals.com

Aromatic C-H and C=C stretching: Bands corresponding to the aromatic rings are also present.

The presence and position of these bands help confirm the structure of the molecule and can also provide evidence for the azo-hydrazone tautomerism through changes in the O-H and C=O stretching regions.

Table 1: Characteristic IR and FTIR Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |

| O-H (Alcohol) | 3200-3500 | saudijournals.com |

| N=O (Nitro) | 1550-1700 | saudijournals.com |

| N=N (Azo) | 1450-1500 | saudijournals.com |

| C-N (Amine) | 1200-1350 | saudijournals.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

In ¹H NMR spectra, the chemical shifts of the aromatic protons on both the nitrophenyl and naphthol rings provide key structural information. The position of the signals can be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The study of tautomerism is also possible with ¹H NMR, as the proton signals, particularly the labile OH/NH proton, will have different chemical shifts in the azo and hydrazone forms. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. For example, the carbon atom attached to the hydroxyl group in the azo form will have a different chemical shift compared to the corresponding carbonyl carbon in the hydrazone form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in confirming its structure. The molecular weight of this compound is 293.28 g/mol . nist.govchemicalbook.com

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 293. The fragmentation of the molecule under electron ionization can lead to characteristic fragment ions. Cleavage of the -N=N- bond is a common fragmentation pathway for azo compounds. researchgate.net

Advanced Characterization Techniques: XRD, FESEM, TEM

When this compound is incorporated into synthesized materials, advanced characterization techniques such as X-ray Diffraction (XRD), Field Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM) are employed to study the morphology and structure of these materials. researchgate.netresearchgate.net

XRD: This technique is used to determine the crystalline structure of materials. d-nb.info For instance, if this compound is part of a nanocomposite, XRD patterns can confirm the crystal phase of the nanoparticles. researchgate.netd-nb.info

FESEM and TEM: These microscopy techniques provide high-resolution images of the material's surface morphology and internal structure. researchgate.netd-nb.info They can reveal the size, shape, and dispersion of nanoparticles in a composite material containing the azo dye. d-nb.info For example, in a study where CaCO₃ nanocrystals were anchored on a stainless steel mesh, this compound was used to stain oil droplets to visualize the material's oil-water separation capabilities under FESEM. researchgate.net

These advanced techniques are crucial for understanding the physical properties of materials that utilize this compound. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenylazo 1 Naphthol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of azo dyes like 4-(4-Nitrophenylazo)-1-naphthol. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement (optimized geometry) by finding the minimum energy state. These calculations are foundational for deriving a host of other molecular properties.

For related azo dye systems, studies have utilized DFT methods, such as the B3LYP hybrid functional combined with various basis sets (e.g., 6-311G(d,p) or LANL2DZ for metal complexes), to perform geometry optimizations. dntb.gov.uamdpi.com The optimized structure is confirmed as a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. This computational approach allows for the precise determination of bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. The planarity or non-planarity of the molecule, particularly the torsion around the azo (-N=N-) bridge, is a key output of these geometric calculations.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. dntb.gov.ua The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular reactivity. dntb.gov.ua A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. tandfonline.com In computational studies of similar azo dyes and their metal complexes, the HOMO and LUMO distributions are visualized to identify the regions of the molecule involved in electron donation and acceptance. dntb.gov.uamdpi.com This analysis helps predict how this compound might interact with other chemical species, such as electrophiles or nucleophiles. For instance, molecules with a smaller HOMO-LUMO gap are generally considered "softer" and are more likely to participate in biological or chemical interactions. dntb.gov.ua

Thermodynamic Properties

DFT calculations are also used to compute several key thermodynamic and electronic parameters that describe the global reactivity of a molecule. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated using the following relationships:

| Property | Formula | Significance |

| Ionization Potential (IP) | IP = -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA = -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | A measure of an atom's or molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The negative of electronegativity; related to the "escaping tendency" of electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | A measure of resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Table 1: Key thermodynamic and reactivity descriptors derived from DFT calculations and their significance.

These parameters are invaluable for comparing the reactivity of this compound with other compounds or for studying how its reactivity changes upon substitution or complexation with metal ions. tandfonline.com

Prediction of Spectroscopic Properties (UV-Vis, IR, Raman)

A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These calculations help assign the observed experimental absorption bands to specific electronic transitions, such as n→π* or π→π* transitions within the azo dye's chromophore.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These computed frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in the IR and Raman spectra. Comparing the calculated vibrational spectrum with the experimental one helps in the detailed assignment of spectral bands to specific functional groups, such as the N=N stretch, C-N stretch, and vibrations of the naphthol and nitrophenyl rings. This comparison serves as a powerful tool for structural confirmation. The NIST Chemistry WebBook provides experimental IR spectrum data for this compound. nist.gov

Molecular Mechanics (MMFF94s) Force Field Modeling

Molecular Mechanics (MM) offers a faster computational alternative to quantum mechanical methods like DFT. Force fields, such as the Merck Molecular Force Field (MMFF94) and its "static" variant (MMFF94s), are sets of parameters and potential energy functions used to calculate the energy of a molecule based on its atomic coordinates. readthedocs.ionih.gov

The MMFF94s variant is specifically parameterized to better reproduce the time-averaged planar geometries of delocalized trigonal nitrogen atoms, such as those in aromatic systems, which are often observed in crystal structures. readthedocs.io While specific studies employing the MMFF94s force field for this compound are not widely documented, this method is generally useful for:

Rapidly generating low-energy conformations of flexible molecules.

Preparing initial geometries for more computationally expensive DFT optimizations.

Comparing calculated structures with experimental crystal structure data. readthedocs.io

In studies of other complex organic molecules, MMFF94s has been used for initial structural modeling before refinement with higher-level theoretical methods. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models use calculated molecular descriptors (physicochemical, electronic, or steric) to predict the activity of new or untested compounds.

For a compound like this compound, a QSAR study could potentially be developed to predict properties such as:

Toxicity

Corrosion inhibition efficiency

Binding affinity to a biological target

Although general QSAR studies have been conducted on nitroaromatic compounds, specific QSAR models focusing on or including this compound are not readily found in the surveyed literature. nih.gov Developing such a model would involve calculating a wide range of descriptors for this molecule and a series of related compounds and then using statistical methods like multi-linear regression to find a correlation with an experimentally measured activity.

Computational Modeling of Interaction Mechanisms (e.g., Adsorption, Complexation)

Computational modeling is a powerful tool for elucidating the mechanisms through which this compound interacts with other substances, such as metal surfaces or ions.

Adsorption: The compound has been investigated as a corrosion inhibitor for aluminum in alkaline media. researchgate.net Computational studies on similar inhibitor systems often use DFT to model the adsorption of the inhibitor molecule onto a metal surface (e.g., an aluminum cluster). These models help to:

Determine the most stable adsorption geometry (physisorption vs. chemisorption).

Identify the atoms or functional groups in the molecule that bind to the surface.

Calculate the adsorption energy, which indicates the strength of the interaction.

Analyze the charge transfer between the inhibitor and the metal surface.

These insights help explain the inhibitive effect at a molecular level. researchgate.net

Complexation: Azo dyes are well-known chelating agents that form stable complexes with metal ions. mdpi.comnih.govacs.org DFT calculations are extensively used to study these complexation reactions. For the interaction of this compound with a metal ion, computational modeling can predict:

The 3D structure of the resulting metal complex.

The coordination mode, identifying which atoms (e.g., the azo nitrogen and the hydroxyl oxygen) bind to the metal center. mdpi.com

The binding energy of the complex, indicating its stability.

Changes in the electronic and spectroscopic properties of the dye upon complexation.

These theoretical studies are crucial for designing new metal complexes with specific properties for applications in analytical chemistry, catalysis, or materials science. lookchem.com

Chemical Reactivity and Coordination Chemistry of 4 4 Nitrophenylazo 1 Naphthol

Coordination Reactions with Metal Ions and Complex Formation

4-(4-Nitrophenylazo)-1-naphthol is a versatile ligand in coordination chemistry, readily forming stable complexes with a variety of metal ions. alkemist.org This reactivity stems from the presence of specific donor atoms within its molecular structure that can chelate to a metal center.

Ligand Properties of this compound

This azo dye typically functions as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the azo group and the oxygen atom of the hydroxyl group. acs.orgmdpi.com The electron-withdrawing nature of the nitro group on the phenyl ring enhances the acidity of the naphtholic proton, facilitating its deprotonation upon complexation. scbt.com This deprotonation is a key step in the formation of stable chelate rings with metal ions. The azo group, with its lone pair of electrons on the nitrogen atoms, acts as a second coordination site, completing the chelate structure. researchgate.net The formation of these complexes is often accompanied by a distinct color change, a property that is exploited in the use of this compound as a colorimetric reagent for metal ion detection. alkemist.org

Geometry and Stability of Metal Complexes

The coordination of this compound with metal ions leads to the formation of complexes with diverse and stable geometries. The specific geometry adopted by a metal complex is influenced by several factors, including the nature of the metal ion, its oxidation state, and the coordination environment.

The table below summarizes the coordination behavior of this compound and related azo dyes with various metal ions.

| Metal Ion | Typical Coordination | Resulting Complex Geometry |

| Mg(II) | Bidentate (N,O) | --- |

| Co(II) | Bidentate (N,O) | Octahedral |

| Fe(III) | Bidentate (N,O) | Octahedral |

| Cu(II) | Bidentate (N,O) | Octahedral |

| Zn(II) | Bidentate (N,O) | Octahedral |

Acid-Base Dissociation Behavior in Various Solvent Systems

The acid-base dissociation of this compound is a critical aspect of its chemistry, particularly in relation to its use as a pH indicator and in various reaction media. alkemist.org The dissociation involves the loss of a proton from the hydroxyl group on the naphthol ring, leading to a change in the electronic structure of the molecule and a corresponding color shift. oup.com

Influence of Solvent Composition and Additives on Dissociation Equilibrium

The dissociation equilibrium of this compound is significantly influenced by the nature of the solvent and the presence of additives. oup.comsmolecule.com In solvent systems like pyridine (B92270), the dissociation is accelerated by the addition of water. oup.comoup.com This is attributed to an increase in the basicity of the solution with increasing water content. oup.comoup.com

The electronic spectrum of the azo dye in pyridine shows a band for the undissociated hydrazone form at 472 nm and a band for the dissociated phenolate (B1203915) ion at 655 nm. oup.com The position of this equilibrium, and thus the color of the solution, is a sensitive function of the solvent environment.

Role of Quaternary Ammonium (B1175870) Salts in Modulating Dissociation

Quaternary ammonium salts (R₄N⁺X⁻) have a pronounced effect on the dissociation of this compound in solvents like pyridine. oup.comoup.com These salts accelerate the dissociation process, with the effect being highly dependent on the nature of the counter-anion (X⁻) and less so on the structure of the alkyl groups (R). oup.comoup.com

The accelerating effect increases as the basicity of the anion X⁻ increases. oup.comoup.com The order of this effect for various anions is: ClO₄⁻ < I⁻ < BF₄⁻ < Br⁻ < HSO₄⁻ < Cl⁻. oup.comoup.com This is because the more basic anions are better able to stabilize the proton released from the azo dye. oup.com A linear correlation has been observed between the basicity of the anion (pKc) and the change in the equilibrium constant (δpKa) upon addition of the quaternary ammonium salt. oup.comoup.com

The table below illustrates the effect of the anion's basicity on the dissociation equilibrium constant.

| Anion (X⁻) | Relative Basicity | Effect on Dissociation (Equilibrium Constant K) |

| ClO₄⁻ | Least Basic | Smallest Increase |

| I⁻ | ||

| BF₄⁻ | ||

| Br⁻ | ||

| HSO₄⁻ | ||

| Cl⁻ | Most Basic | Largest Increase |

Redox Chemistry of the Azo Linkage

The azo linkage (-N=N-) is a key functional group in this compound and is susceptible to both reduction and oxidation reactions. These redox processes can lead to the cleavage of the azo bond and the formation of various products.

The reduction of the azo group can be achieved using different reducing agents. This process is significant in various biochemical pathways and can alter the biological activity of the compound. The nitro group on the phenyl ring can also be reduced, typically to an amino group, which further modifies the compound's properties.

Oxidation of the azo linkage can occur under specific conditions, for instance, through the action of reactive oxygen species. Studies on related azo dyes have shown that oxidation can lead to the formation of azoxy compounds. psu.edu In some cases, more extensive oxidation can result in the cleavage of the N-N bond. psu.edu The susceptibility of the azo bond to cleavage, for example by UV exposure, is a notable aspect of its chemistry. The redox chemistry of the azo linkage is also fundamental to the electrochemical behavior of this class of compounds. sciengine.com

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Nitrophenylazo)-1-naphthol, and how can reaction conditions be optimized?

this compound is synthesized via azo coupling. A typical procedure involves:

- Diazotization : 4-Nitroaniline is reacted with nitrous acid (HNO₂) in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt.

- Coupling : The diazonium salt is coupled with 1-naphthol in alkaline conditions (e.g., NaOH) to yield the azo compound.

Optimization : Control pH (8–10) to ensure efficient coupling, maintain low temperatures (<10°C) to prevent diazonium salt decomposition, and use stoichiometric excess of 1-naphthol (~1.2 equivalents) to maximize yield .

Q. Which analytical techniques are essential for characterizing this compound?

Key characterization methods include:

- UV-Vis Spectroscopy : Strong absorbance in the visible range (λmax ~572 nm in ethanol/NaOH), useful for quantifying dye content .

- Melting Point Analysis : Reported melting points range from 277–280°C (pure) to lower values (~80% purity), highlighting the need for purity verification .

- FTIR and NMR : Confirm functional groups (e.g., nitro, azo, hydroxyl) and structural integrity.

- Elemental Analysis : Validate molecular formula (C₁₆H₁₁N₃O₃) .

Q. How is this compound applied in metal ion detection?

The compound acts as a metallochromic indicator, forming colored complexes with Mg²⁺, Co²⁺, and Ni²⁺. For example:

- Mg²⁺ Detection : In alkaline conditions, it forms a blue complex with Mg²⁺, detectable spectrophotometrically at 572 nm.

- Co²⁺/Ni²⁺ Analysis : At pH 8–9, it selectively binds these ions, enabling quantification via absorbance measurements (e.g., ε = 1100 L·mol⁻¹·cm⁻¹ in ethanol/NaOH) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported purity and thermal stability data?

Discrepancies in melting points (e.g., 277–280°C vs. lower values) often arise from impurities or hydration. Mitigation strategies:

Q. What methodologies optimize spectrophotometric determination of metal ions using this reagent?

Key considerations include:

Q. What are the degradation pathways of this compound under environmental conditions?

Degradation occurs via:

- Photolysis : UV exposure cleaves the azo bond, yielding 4-nitroaniline and 1-naphthol derivatives.

- Oxidation : Reactive oxygen species (e.g., hydroxyl radicals) attack the nitro group, forming nitroso intermediates.

Stability Tips : Store in dark, inert atmospheres, and avoid prolonged exposure to alkaline solutions .

Q. How should researchers reconcile contradictory data in thermal decomposition studies?

Variations in decomposition temperatures may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。